molecular formula C10H21NO B13332330 (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine

(2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B13332330
M. Wt: 171.28 g/mol
InChI Key: WXLWBUUFLYBQBC-UHFFFAOYSA-N
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Description

The compound "(2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine" is a substituted tetrahydrofuran derivative featuring a methanamine group attached to a highly methylated furan ring. Its unique structure combines a rigid oxygen-containing heterocycle with a primary amine moiety, making it a candidate for applications in medicinal chemistry, catalysis, or polymer science.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(2,2,3,5,5-pentamethyloxolan-3-yl)methanamine

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(5,7-11)9(3,4)12-8/h6-7,11H2,1-5H3

InChI Key

WXLWBUUFLYBQBC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)(C)CN)C

Origin of Product

United States

Biological Activity

(2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial and antiproliferative effects.

Chemical Structure and Properties

The compound (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine features a tetrahydrofuran ring with multiple methyl groups that contribute to its stability and solubility. Its molecular formula is C10_{10}H21_{21}N, and it possesses a molecular weight of 171.29 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives related to (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine. For instance:

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Case Study : A derivative of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 125 µg/mL .

Antiproliferative Activity

The antiproliferative effects of (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine have also been investigated:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer).
  • Findings : In vitro assays revealed IC50_{50} values of approximately 226 µg/mL for HeLa cells and 242 µg/mL for A549 cells . These results suggest that the compound may have potential as a chemotherapeutic agent.

Research Data Summary

Activity TypeTarget Pathogen/Cell LineMIC/IC50_{50} ValueReference
AntibacterialE. coli62.5 µg/mL
AntibacterialS. aureus125 µg/mL
AntiproliferativeHeLa226 µg/mL
AntiproliferativeA549242 µg/mL

Mechanistic Insights

The biological activities of (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine can be attributed to its ability to interact with specific cellular targets:

  • Cell Wall Synthesis Inhibition : Similar compounds have shown efficacy in disrupting bacterial cell wall formation.
  • Apoptosis Induction : The antiproliferative effects may be mediated through pathways leading to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on a different compound, [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f) . While structurally distinct, this compound shares functional similarities (e.g., a methanamine group) and can serve as a basis for indirect comparisons. Below is a detailed analysis:

Structural Differences

Feature (2,2,3,5,5-Pentamethyltetrahydrofuran-3-yl)methanamine [3-Fluoro-4-(dioxaborolane)phenyl]methanamine (4f)
Core Structure Tetrahydrofuran ring with five methyl substituents Phenyl ring with fluoro and dioxaborolane substituents
Functional Groups Primary amine (-NH2) Primary amine (-NH2) and boronic ester (B-O)
Stereochemical Complexity Likely chiral due to methyl substitution patterns Planar aromatic system with limited stereochemical complexity

Spectroscopic Properties

For 4f , key NMR data include:

  • ¹H-NMR : δ 7.70 (t, J = 6.5 Hz, 1H), 3.93 (s, 2H, -CH2NH2) .
  • ¹³C-NMR : δ 167.24 (d, J = 252.2 Hz, C-F), 84.37 (dioxaborolane carbons) .
  • ¹¹B-NMR : δ 30.4 ppm (characteristic of boronic esters) .

Functional and Application-Based Comparisons

Reactivity

  • Compound 4f : The boronic ester group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in aryl-aryl bond formation .
  • Target Compound : The primary amine could participate in condensation reactions (e.g., Schiff base formation), while the tetrahydrofuran ring might influence solubility or steric effects.

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